

# A Comparative Guide for Researchers: GSK-2793660 vs. Brensocatib (AZD7986)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-2793660 |           |
| Cat. No.:            | B3323170    | Get Quote |

This guide provides a detailed comparison of two investigational drugs targeting neutrophilic inflammation: **GSK-2793660** and Brensocatib (formerly AZD7986). Both compounds are inhibitors of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CTSC), a key enzyme in the activation of neutrophil serine proteases (NSPs). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and safety profiles.

#### **Mechanism of Action: A Tale of Two Inhibitors**

Both **GSK-2793660** and Brensocatib target the same enzyme, DPP1, but through different modes of inhibition. DPP1 is a cysteine protease responsible for cleaving the N-terminal dipeptides from the pro-forms of several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2][3] By inhibiting DPP1, these drugs aim to reduce the levels of active NSPs in circulating neutrophils, thereby mitigating the tissue damage caused by excessive neutrophilic inflammation in various diseases.[4][5]

**GSK-2793660** is an oral, irreversible inhibitor of Cathepsin C.[6][7] Its irreversible binding is designed to provide sustained inhibition of the enzyme.[6]

Brensocatib (AZD7986), in contrast, is an oral, selective, and reversible inhibitor of DPP1.[2][5] This reversible mechanism may offer a different pharmacological profile compared to an irreversible inhibitor.



#### **Signaling Pathway**

The signaling pathway for both drugs involves the inhibition of DPP1 and the subsequent reduction in active neutrophil serine proteases.



Click to download full resolution via product page

Caption: Mechanism of action for DPP1 inhibitors.

#### **Preclinical and Clinical Data Comparison**

Direct head-to-head clinical trials of **GSK-2793660** and Brensocatib have not been conducted. Therefore, this comparison is based on data from their respective clinical development programs.

#### GSK-2793660: Phase 1 Findings

The clinical development of **GSK-2793660** was halted after a Phase 1 study in healthy volunteers.[6][8]



| Parameter               | Result                                                                                                                                                                            | Citation |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Study Design            | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy male subjects.                                                                  | [6][9]   |
| Dosing                  | Single oral doses from 0.5 to<br>20 mg; once-daily doses of 12<br>mg for 21 days.                                                                                                 | [6][9]   |
| Pharmacodynamics        | Single doses dose-<br>dependently inhibited whole<br>blood CTSC activity. Once-<br>daily 12 mg dosing for 21 days<br>achieved ≥90% inhibition of<br>CTSC within 3 hours on day 1. | [6][9]   |
| Efficacy on NSPs        | Only modest reductions of<br>whole blood enzyme activity of<br>approximately 20% were<br>observed for NE, cathepsin G,<br>and proteinase 3.                                       | [6][9]   |
| Safety and Tolerability | Seven of 10 subjects receiving repeat doses of 12 mg manifested epidermal desquamation on palmar and plantar surfaces, beginning 7-10 days after dosing commencement.             | [6][9]   |
| Development Status      | Discontinued after Phase 1.                                                                                                                                                       | [8]      |

### Brensocatib (AZD7986): From Phase 1 to FDA Approval

Brensocatib has undergone a more extensive clinical development program, culminating in its FDA approval for non-cystic fibrosis bronchiectasis (NCFB) in August 2025.[1]

Phase 2 WILLOW Trial (NCT03218917)



| Parameter        | Result                                                                                                                                                                   | Citation |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Study Design     | Randomized, double-blind, placebo-controlled, parallelgroup trial in patients with NCFB.                                                                                 | [10]     |
| Dosing           | 10 mg or 25 mg once daily for 24 weeks.                                                                                                                                  | [10]     |
| Primary Endpoint | Time to first pulmonary exacerbation.                                                                                                                                    | [10]     |
| Efficacy         | Both 10 mg and 25 mg doses prolonged the time to first exacerbation compared to placebo. A dose-dependent reduction in sputum neutrophil elastase activity was observed. | [10][11] |
| Safety           | The incidence of dental and skin adverse events was higher with the 10-mg and 25-mg doses, respectively, than with placebo.                                              | [10]     |

Phase 3 ASPEN Trial (NCT04594369)



| Parameter        | Result                                                                                                                                                        | Citation |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Study Design     | Phase 3, double-blind, randomized, placebo-controlled trial in patients with bronchiectasis.                                                                  | [12][13] |
| Dosing           | 10 mg or 25 mg once daily for 52 weeks.                                                                                                                       | [12]     |
| Primary Endpoint | Annualized rate of adjudicated pulmonary exacerbations.                                                                                                       | [12]     |
| Efficacy         | Both 10 mg and 25 mg doses led to a lower annualized rate of pulmonary exacerbations than placebo. The 25-mg dose also resulted in a smaller decline in FEV1. | [12][13] |
| Safety           | The incidence of adverse events was similar across groups, with a higher incidence of hyperkeratosis with brensocatib.                                        | [12]     |

## **Experimental Protocols**

Detailed, step-by-step protocols for the assays used in these trials are often proprietary. However, the principles behind the key measurements are well-established.

#### Measurement of Neutrophil Elastase (NE) Activity

A common method for measuring NE activity in biological samples like whole blood or sputum involves the use of a specific synthetic substrate that, when cleaved by NE, releases a fluorescent or chromogenic reporter molecule.





Click to download full resolution via product page

**Caption:** General workflow for a neutrophil elastase activity assay.

Protocol Outline for Sputum NE Activity:

- Sputum Collection: Spontaneously expectorated sputum is collected from patients.[9]
- Sample Processing: Sputum may be treated with a mucolytic agent like dithiothreitol (DTT) and then diluted with a buffer (e.g., phosphate-buffered saline). The sample is then centrifuged to separate the cellular components and debris from the supernatant (sol).[14]
- Assay: The supernatant is incubated with a specific NE substrate, such as (Z-Ala-Ala-Ala-Ala)2Rh110, which is non-fluorescent.[2][15]



- Detection: Cleavage of the substrate by active NE releases the fluorophore (e.g., Rhodamine 110), which can be detected using a fluorescence plate reader at specific excitation and emission wavelengths (e.g., 485 nm and 525 nm).[2][15]
- Quantification: The level of fluorescence is proportional to the NE activity in the sample and can be quantified by comparison to a standard curve of known NE concentrations.[6]

#### **Clinical Trial Workflow: Brensocatib Phase 3 (ASPEN)**

The ASPEN trial followed a structured protocol to assess the long-term efficacy and safety of Brensocatib.





Click to download full resolution via product page

Caption: Simplified workflow of the Brensocatib Phase 3 ASPEN trial.

### **Summary and Conclusion**

**GSK-2793660** and Brensocatib, while sharing a common target, have had vastly different developmental trajectories.



- **GSK-2793660**, an irreversible inhibitor, showed potent inhibition of its target, Cathepsin C, in a Phase 1 trial. However, this did not translate to a significant reduction in downstream neutrophil serine proteases.[6][9] More importantly, the emergence of palmar-plantar epidermal desquamation as a significant adverse event led to the cessation of its development.[6][8]
- Brensocatib, a reversible inhibitor, has demonstrated a more favorable risk-benefit profile.
  [10][12] It has successfully progressed through Phase 2 and 3 clinical trials, showing clinically meaningful reductions in pulmonary exacerbations and a manageable safety profile in patients with non-cystic fibrosis bronchiectasis.
  [10][12] This has led to its recent FDA approval, marking a significant advancement in the treatment of this condition.

For researchers, the story of these two molecules underscores the importance of not only target engagement but also the downstream biological effects and the overall safety profile. The difference in their chemical properties (irreversible vs. reversible inhibition) may have contributed to their different clinical outcomes, although this is not definitively established. The successful development of Brensocatib provides a valuable tool for studying the role of neutrophil serine proteases in a variety of inflammatory diseases and offers a new therapeutic option for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Brensocatib in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Monitoring Neutrophil Elastase and Cathepsin G Activity in Human Sputum Samples [jove.com]
- 7. cellbiologics.com [cellbiologics.com]
- 8. google.com [google.com]
- 9. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial -PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Brensocatib reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 12. Brensocatib in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Neutrophil Elastase Activity Assay Kit Creative BioMart [creativebiomart.net]
- To cite this document: BenchChem. [A Comparative Guide for Researchers: GSK-2793660 vs. Brensocatib (AZD7986)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323170#gsk-2793660-vs-brensocatib-azd7986-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com